3-Hydroxy-2,4-dimethylpent-4-enoic acid
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Overview
Description
3-Hydroxy-2,4-dimethylpent-4-enoic acid is an organic compound with the molecular formula C7H12O3. It consists of 12 hydrogen atoms, 7 carbon atoms, and 3 oxygen atoms . This compound is characterized by the presence of a hydroxyl group (-OH) and a double bond within its structure, making it a versatile molecule in organic chemistry.
Preparation Methods
The synthesis of 3-Hydroxy-2,4-dimethylpent-4-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethylpent-4-enoic acid with a suitable oxidizing agent to introduce the hydroxyl group at the 3-position. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) at room temperature . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or enzymatic oxidation, to achieve higher yields and purity.
Chemical Reactions Analysis
3-Hydroxy-2,4-dimethylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to a single bond using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy-2,4-dimethylpent-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor in the biosynthesis of natural products and secondary metabolites.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,4-dimethylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The double bond allows for potential conjugation with other molecules, enhancing its reactivity and biological activity .
Comparison with Similar Compounds
3-Hydroxy-2,4-dimethylpent-4-enoic acid can be compared with similar compounds such as:
3-Hydroxy-2,2-dimethylpent-4-enoic acid: This compound has a similar structure but differs in the position of the methyl groups, affecting its reactivity and properties.
3-Methylenepent-4-enoic acid: This compound lacks the hydroxyl group, resulting in different chemical behavior and applications.
2-Methyl-3-oxo-pent-4-enoic acid methyl ester: This ester derivative has different solubility and reactivity compared to the parent acid.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-hydroxy-2,4-dimethylpent-4-enoic acid |
InChI |
InChI=1S/C7H12O3/c1-4(2)6(8)5(3)7(9)10/h5-6,8H,1H2,2-3H3,(H,9,10) |
InChI Key |
UPOGRPPNKCXUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=C)C)O)C(=O)O |
Origin of Product |
United States |
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